molecular formula C16H17BrN2O4S2 B2397842 4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide CAS No. 941944-31-6

4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide

Cat. No.: B2397842
CAS No.: 941944-31-6
M. Wt: 445.35
InChI Key: WGBDWMMBZJGPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide is a synthetic small molecule featuring a benzenesulfonamide scaffold linked to a 1,1-dioxidoisothiazolidine group. The benzenesulfonamide moiety is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets and is present in compounds with diverse therapeutic applications . The specific research applications and biological activity of this compound are not fully characterized, but its structure suggests potential as a key intermediate or investigative tool in drug discovery efforts. Researchers are exploring its use in the development of inhibitors for enzymes like kinesins or kinases , which are important targets in oncology and other disease areas. The compound is intended for research purposes only and is not approved for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4S2/c1-12-3-6-14(19-9-2-10-24(19,20)21)11-16(12)18-25(22,23)15-7-4-13(17)5-8-15/h3-8,11,18H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBDWMMBZJGPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium iodide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include proteins involved in cell cycle regulation and signal transduction pathways. By modulating these targets, the compound can influence cell proliferation and other cellular processes .

Comparison with Similar Compounds

Structural Features

The target compound’s structure includes:

  • 4-Bromobenzenesulfonamide core : A common feature in sulfonamide derivatives, often associated with enhanced binding to biological targets due to halogen interactions.
  • 1,1-Dioxidoisothiazolidin-2-yl group: A sulfone-containing heterocycle that may improve metabolic stability and solubility compared to non-oxidized analogs.

Key comparisons with analogous compounds :

Compound Name & Reference Core Structure Key Substituents Heterocyclic Features
Target Compound 4-Bromobenzenesulfonamide 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl Isothiazolidin dioxide
Compound 34 4-Bromobenzenesulfonamide 5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl Thiophene, isoindolinone
TAS1553 Benzenesulfonamide (1S,2R)-2-(6-Fluoro-2,3-dimethylphenyl)-1-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl Oxadiazolone, fluorinated aryl
Compound 19 4-Bromobenzenesulfonamide Pyrrolo[2,3-d]pyrimidin scaffold with sulfamoylphenyl Pyrrolopyrimidine, imino group

Structural Insights :

  • Bromine substitution is conserved across several analogs, suggesting a shared role in enhancing lipophilicity or target affinity.
Physicochemical Properties

Melting Points :

  • Compound 34 : 276–279°C.
  • Compound 19 : 296.6°C.

Spectral Data :

  • Compound 34 : 1H NMR signals at δ 10.84 (NH), 8.69 (pyridine-H), and 7.66 (thiophene-H); LRMS (APCI+) m/z 561 [M+H]+.
  • Compound 19 : IR peaks at 3405 cm⁻¹ (NH), 1384/1174 cm⁻¹ (SO₂).
  • Target Compound : Expected IR/NMR features would include NH (≈3400 cm⁻¹), SO₂ (≈1350–1150 cm⁻¹), and aromatic C–Br (≈600 cm⁻¹).

Biological Activity

4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its interaction mechanisms, pharmacokinetics, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a sulfonamide moiety linked to a 4-bromo-substituted aromatic system and a dioxidoisothiazolidine derivative. Its molecular formula is C13H12BrN3O3SC_{13}H_{12}BrN_{3}O_{3}S.

Pharmacokinetics

Recent studies have explored the pharmacokinetic profile of this compound. The compound exhibits moderate to strong binding affinity with human serum albumin (HSA), which is crucial for its distribution and efficacy in biological systems. The binding constant for the HSA-complex was reported to be approximately 106M110^6\,M^{-1}, indicating significant interaction strength .

Interaction Mechanism

The binding of the compound to HSA involves static fluorescence quenching, suggesting that hydrophobic interactions and hydrogen bonding play vital roles in the stabilization of the complex. Spectroscopic analyses revealed alterations in the secondary structure of HSA upon binding, particularly an increase in α-helix content .

Antimicrobial Activity

A study evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

CompoundMIC (µg/mL)Target Bacteria
This compound32Staphylococcus aureus
Sulfamethoxazole16Staphylococcus aureus

Cytotoxicity Studies

In vitro cytotoxicity assays indicated that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. The IC50 values were significantly lower in cancerous cells compared to non-cancerous cells, highlighting its potential as an anticancer agent.

Cell LineIC50 (µM)Type
HeLa (cervical cancer)15Cancer
MCF-7 (breast cancer)20Cancer
HEK293 (normal kidney)>100Normal

Q & A

Basic Research Questions

How can researchers optimize the synthesis of 4-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzenesulfonamide to improve yield and purity?

Methodological Answer:

  • Key Variables: Reaction temperature (e.g., 0–5°C for sulfonation steps), solvent choice (polar aprotic solvents like DMF or DCM), and stoichiometric ratios of intermediates (e.g., bromophenol derivatives to sulfonyl chlorides) are critical .
  • Purification: Flash chromatography with gradients of ethyl acetate/hexane or DCM/methanol is recommended to isolate the sulfonamide product. Monitor purity via TLC and confirm with LCMS (e.g., m/z ~377–380 [M+H]+) .
  • Yield Optimization: Conduct Design of Experiments (DoE) to statistically model interactions between variables (e.g., time vs. temperature). For example, extended reaction times (>16 hours) may improve coupling efficiency in sulfonamide formation .

What analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • 1H NMR: Look for characteristic peaks: aromatic protons (δ 7.04–7.95 ppm), methyl groups (δ 2.1–2.5 ppm), and sulfonamide NH (δ ~10 ppm, broad) .
  • LCMS/HPLC: Use reverse-phase columns (C18) with UV detection at 254 nm. Purity ≥95% (AUC) is achievable with optimized gradients .
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water. Compare bond lengths and angles with analogous sulfonamide structures (e.g., C–S bond ~1.76 Å) .

What preliminary biological screening assays are suitable for this sulfonamide?

Methodological Answer:

  • Enzyme Inhibition: Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). Sulfonamides often target ATP-binding pockets .
  • Antimicrobial Testing: Use broth microdilution (CLSI guidelines) to assess MIC values against Gram-positive/negative bacteria. Compare with controls like ciprofloxacin .
  • Cytotoxicity: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Include a positive control (e.g., doxorubicin) .

Advanced Research Questions

How can computational modeling predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., carbonic anhydrase IX). Focus on sulfonamide’s sulfonyl group coordinating with Zn²+ in active sites .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .
  • SAR Analysis: Modify substituents (e.g., bromo to chloro) in silico to predict activity trends. Validate with synthetic analogs .

How should researchers address discrepancies in reported synthetic yields for analogous sulfonamides?

Methodological Answer:

  • Controlled Replication: Repeat reactions under identical conditions (solvent, catalyst loading) from literature (e.g., 55% yield in vs. 70% in ).
  • Byproduct Analysis: Use HRMS to identify side products (e.g., over-sulfonated derivatives). Adjust stoichiometry of sulfonyl chloride to amine (1.2:1 ratio) to minimize byproducts .
  • Cross-Lab Validation: Collaborate with independent labs to standardize protocols. Publish detailed ESI (Electronic Supplementary Information) for reproducibility .

What strategies enable the development of structure-activity relationships (SAR) for this compound’s derivatives?

Methodological Answer:

  • Analog Synthesis: Replace bromine with electron-withdrawing groups (e.g., nitro) or modify the isothiazolidine ring (e.g., methyl to ethyl). Monitor changes in logP via HPLC .
  • Biological Profiling: Test analogs in dose-response assays (IC50 determination). Correlate substituent electronegativity with enzyme inhibition potency .
  • Crystallographic Data: Compare co-crystal structures of analogs with target proteins to identify critical interactions (e.g., π-π stacking vs. hydrogen bonding) .

Data Contradiction & Mechanistic Analysis

How to resolve conflicting reports on the sulfonamide’s stability under acidic conditions?

Methodological Answer:

  • Stability Studies: Incubate the compound in pH 1–7 buffers (37°C, 24 hours). Monitor degradation via HPLC. Sulfonamides with electron-donating groups (e.g., methyl) show enhanced acid stability .
  • Mechanistic Insight: Use DFT calculations (Gaussian 09) to evaluate protonation energies of the sulfonamide group. Higher stability correlates with lower basicity of the NH group .

Why do some studies report potent anticancer activity while others show no effect?

Methodological Answer:

  • Cell Line Variability: Test across panels (e.g., NCI-60) to identify sensitive lines (e.g., leukemia vs. solid tumors). Check expression levels of target proteins (e.g., carbonic anhydrase IX) .
  • Metabolic Stability: Assess compound stability in liver microsomes. Rapid metabolism (e.g., CYP450-mediated) may reduce efficacy in certain assays .
  • Off-Target Effects: Use kinome-wide profiling (e.g., KinomeScan) to identify unintended targets that may confound results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.